![molecular formula C26H34N2O5 B11485527 6,7-dimethoxy-N-[4-(octyloxy)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B11485527.png)
6,7-dimethoxy-N-[4-(octyloxy)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide
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Overview
Description
6,7-dimethoxy-N-[4-(octyloxy)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide is a synthetic organic compound belonging to the class of tetrahydroquinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy groups and an octyloxyphenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-N-[4-(octyloxy)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pomeranz–Fritsch–Bobbitt cyclization, which involves the cyclization of a suitable precursor to form the tetrahydroquinoline structure.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Octyloxyphenyl Moiety: The octyloxyphenyl group can be introduced via a nucleophilic substitution reaction, where an appropriate phenol derivative reacts with an alkyl halide.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where the carboxylic acid derivative of the quinoline core reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-N-[4-(octyloxy)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and phenols.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-N-[4-(octyloxy)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6,7-dimethoxy-3,4-dihydroisoquinoline: Shares the methoxy and quinoline core but lacks the octyloxyphenyl and carboxamide groups.
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar core structure but different substituents.
Uniqueness
6,7-dimethoxy-N-[4-(octyloxy)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the octyloxyphenyl moiety enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
Molecular Formula |
C26H34N2O5 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
6,7-dimethoxy-N-(4-octoxyphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C26H34N2O5/c1-4-5-6-7-8-9-14-33-19-12-10-18(11-13-19)27-26(30)21-16-25(29)28-22-17-24(32-3)23(31-2)15-20(21)22/h10-13,15,17,21H,4-9,14,16H2,1-3H3,(H,27,30)(H,28,29) |
InChI Key |
HGRLQMXTXXRJNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=CC(=C(C=C23)OC)OC |
Origin of Product |
United States |
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